tert-Butyl ((S)-1-((2-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate hydrochloride tert-Butyl ((S)-1-((2-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16551641
InChI: InChI=1S/C25H40N8O7.ClH/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39;/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28);1H/t18-,19-;/m0./s1
SMILES:
Molecular Formula: C25H41ClN8O7
Molecular Weight: 601.1 g/mol

tert-Butyl ((S)-1-((2-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate hydrochloride

CAS No.:

Cat. No.: VC16551641

Molecular Formula: C25H41ClN8O7

Molecular Weight: 601.1 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((S)-1-((2-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate hydrochloride -

Specification

Molecular Formula C25H41ClN8O7
Molecular Weight 601.1 g/mol
IUPAC Name tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;hydrochloride
Standard InChI InChI=1S/C25H40N8O7.ClH/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39;/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28);1H/t18-,19-;/m0./s1
Standard InChI Key UZOVQZUBLDOMBJ-HLRBRJAUSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C.Cl
Canonical SMILES CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C.Cl

Introduction

Chemical Identity and Structural Properties

Systematic Nomenclature and Synonyms

The compound’s IUPAC name, tert-butyl ((S)-1-((2-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate hydrochloride, reflects its stereospecific configuration and functional groups. Common synonyms include:

  • Boc-LGR-pNA hydrochloride

  • Endotoxin Substrate Hydrochloride

  • Boc-Leu-Gly-Arg-p-nitroanilide hydrochloride

The hydrochloride salt form enhances solubility in aqueous buffers compared to the free base or acetate variants .

Molecular Formula and Weight

PropertyValueSource
Molecular FormulaC₂₅H₄₁ClN₈O₇
Molecular Weight601.11 g/mol
CAS Number68223-96-1 (base form)

The base form (without hydrochloride) has a molecular weight of 564.63 g/mol (C₂₅H₄₀N₈O₇) . The addition of hydrochloric acid accounts for the increased mass and altered solubility profile.

Stereochemistry and SMILES Notation

The compound features two chiral centers at the leucine (L) and arginine (R) residues, denoted by (S) configurations in the IUPAC name. The SMILES string illustrates this stereochemistry:
Cl.N(C([C@@H](NC(CNC([C@@H](NC(OC(C)(C)C)=O)CC(C)C)=O)=O)CCCNC(=N)N)=O)C1=CC=C(N(=O)=O)C=C1 .

Synthesis and Physicochemical Characteristics

Synthetic Pathway

Boc-LGR-pNA hydrochloride is synthesized via solid-phase peptide synthesis (SPPS):

  • Leucine (Boc-protected): The tert-butyloxycarbonyl (Boc) group shields the amino terminus.

  • Glycine Coupling: Activated using carbodiimides.

  • Arginine Attachment: Introduces the guanidino group.

  • p-Nitroaniline Conjugation: Achieved through amide bond formation with 4-nitroaniline.

  • Hydrochloride Salt Formation: Post-synthesis treatment with HCl yields the final product .

Solubility and Stability

SolventSolubility (mg/mL)Stability
Water5–10 (pH-dependent)Stable at -20°C
DMSO151 month at -20°C
Ethanol106 months at -80°C

The hydrochloride salt improves aqueous solubility compared to the acetate form (176786-91-7) . Degradation occurs via hydrolysis of the pNA group under alkaline conditions.

Applications in Endotoxin Detection

Mechanism of Action

Boc-LGR-pNA hydrochloride serves as a substrate for endotoxin-activated serine proteases in Limulus amebocyte lysate (LAL). Key steps include:

  • Endotoxin Activation: Lipopolysaccharides (LPS) trigger a cascade culminating in protease activation.

  • Enzymatic Cleavage: Proteases hydrolyze the Arg-pNA bond, releasing p-nitroaniline.

  • Spectrophotometric Detection: pNA absorbance at 405 nm correlates linearly with endotoxin concentration .

Performance Metrics

ParameterValueSource
Detection Limit0.01–0.05 EU/mL
Linear Range0.05–5.0 EU/mL
Coefficient of Variation<10%

Studies validate its equivalence to FDA-approved LAL assays, with interlaboratory reproducibility confirmed in multicenter trials .

Hazard CategoryPrecautionary CodeDescription
Acute Toxicity (Oral)P301 + P310Immediate medical attention required
Skin IrritationP302 + P352Wash with soap and water
Eye ExposureP305 + P351 + P338Rinse eyes thoroughly

Full safety protocols exceed 50 precautionary measures, emphasizing airtight storage (-20°C) and PPE usage .

Environmental Precautions

  • P273: Prevent environmental release.

  • P391: Collect spillage in sealed containers.

Recent Advancements and Future Directions

Hybrid Assay Development

Recent innovations integrate Boc-LGR-pNA hydrochloride with recombinant Factor C (rFC) systems, eliminating reliance on horseshoe crab lysates. This approach reduces ecological impact and enhances batch consistency .

Challenges and Opportunities

  • Stability Limitations: Hydrolysis risks during long-term storage necessitate improved formulations.

  • High-Throughput Adaptation: Microfluidic platforms could miniaturize assays, reducing reagent costs.

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